2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate
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Overview
Description
2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a pyridinium-1-olate core with a sulfonyl group and a 3-chlorobenzoyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate typically involves multiple steps, starting with the preparation of the pyridinium-1-olate core. This is followed by the introduction of the sulfonyl group and the 3-chlorobenzoyl moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group and the 3-chlorobenzoyl moiety play critical roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-[(3-Bromobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate
- 2-((2-[(3-Methylbenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate
- 2-((2-[(3-Nitrobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate
Uniqueness
Compared to similar compounds, 2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate stands out due to the presence of the 3-chlorobenzoyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C14H12ClNO5S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-2-yl)sulfonylethyl 3-chlorobenzoate |
InChI |
InChI=1S/C14H12ClNO5S/c15-12-5-3-4-11(10-12)14(17)21-8-9-22(19,20)13-6-1-2-7-16(13)18/h1-7,10H,8-9H2 |
InChI Key |
ZTBOUEVWMIBDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)CCOC(=O)C2=CC(=CC=C2)Cl)[O-] |
Origin of Product |
United States |
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